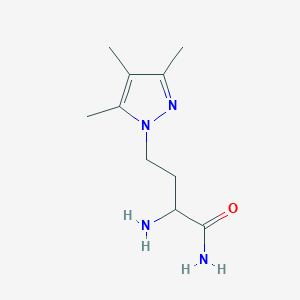![molecular formula C9H17NO2 B13629423 (5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13629423.png)
(5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethoxy-3-azabicyclo[311]heptan-1-yl)methanol is a bicyclic compound that features an azabicycloheptane core with an ethoxy group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
(5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol moiety into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to modify the azabicycloheptane core.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
(5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which (5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The azabicycloheptane core can mimic certain biological structures, allowing it to interact with enzymes, receptors, or other proteins. This interaction can modulate biological pathways, leading to specific effects.
Comparación Con Compuestos Similares
Similar Compounds
(5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol: This compound has a phenyl group instead of an ethoxy group.
(5-Methoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol: This compound features a methoxy group.
(5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol: This compound has an ethyl group instead of an ethoxy group.
Uniqueness
(5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the methanol moiety allows for unique interactions and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
(5-ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9-3-8(4-9,7-11)5-10-6-9/h10-11H,2-7H2,1H3 |
Clave InChI |
ZHTMBXBRRQAISI-UHFFFAOYSA-N |
SMILES canónico |
CCOC12CC(C1)(CNC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


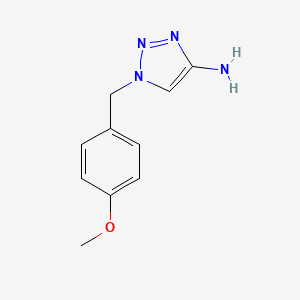
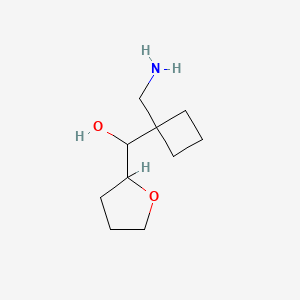



![(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid](/img/structure/B13629375.png)
![5-Bromo-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13629378.png)
![3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13629383.png)

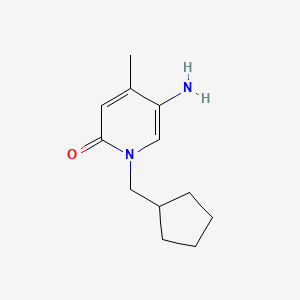

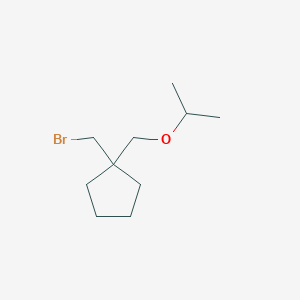
![3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine](/img/structure/B13629415.png)
